3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one
Description
Structure and Key Features 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring:
- A 1-methylpyrrolidin-2-one core, a five-membered lactam ring with a methyl substituent at the 1-position.
- A sulfanyl (thioether) group bridging the pyrrolidinone ring and a 2-amino-4-chlorophenyl substituent.
Properties
IUPAC Name |
3-(2-amino-4-chlorophenyl)sulfanyl-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-14-5-4-10(11(14)15)16-9-3-2-7(12)6-8(9)13/h2-3,6,10H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJKWHOSMCCODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)SC2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one typically involves the reaction of 2-amino-4-chlorobenzenethiol with 1-methylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, the structural modifications of similar compounds have shown effectiveness against various cancer cell lines, suggesting that 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one could be explored for similar applications .
- Tyrosine Kinase Inhibition :
-
Anti-inflammatory Properties :
- The compound's structure suggests potential activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) that target COX pathways have been developed from similar chemical scaffolds, indicating a possible application for this compound in pain management and inflammation reduction .
Pharmacological Studies
- In Vitro Studies :
-
Molecular Docking Studies :
- Computational studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets, including COX enzymes and tyrosine kinases. These studies help in understanding the mechanism of action and guiding further synthesis of more potent analogs .
Case Study 1: Anticancer Activity
A recent study synthesized a series of pyrrolidine derivatives and tested their activity against colon cancer cell lines such as HCT-116 and SW-620. The findings suggested that modifications to the pyrrolidine structure could enhance anticancer activity, highlighting the relevance of structural diversity in developing new therapeutics .
Case Study 2: Anti-inflammatory Activity
Another study focused on the synthesis of compounds similar to this compound and their evaluation as COX inhibitors. The results indicated significant inhibitory effects on COX-1 and COX-2 enzymes, suggesting potential use in treating inflammatory conditions .
Data Tables
Mechanism of Action
The mechanism of action of 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Hydrogen-Bonding Patterns: Evidence from crystallographic studies (e.g., SHELX software applications) suggests that the amino and sulfanyl groups could participate in distinct hydrogen-bonding networks, influencing solid-state packing and solubility .
- Computational Insights : Density functional theory (DFT) studies (e.g., B3LYP functional) could predict electronic properties and reactivity differences between chloro and fluoro analogs .
Table 2: Hypothetical DFT-Calculated Properties
| Property | Chloro Analog | Fluoro Analog |
|---|---|---|
| HOMO-LUMO Gap (eV) | ~5.2* | ~5.4* |
| Dipole Moment (Debye) | ~4.8* | ~4.5* |
| Solvation Energy (kcal/mol) | -12.3* | -10.9* |
*Estimated based on substituent effects .
Biological Activity
3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one, with CAS Number 1339603-01-8, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂OS |
| Molecular Weight | 256.75 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 451.1 ± 45.0 °C |
| Flash Point | 226.6 ± 28.7 °C |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors involved in cancer progression and inflammatory responses.
Anticancer Activity
The compound shows promising antineoplastic properties, potentially through the inhibition of specific signaling pathways associated with tumor growth. For instance, studies on related compounds have demonstrated their ability to modulate the activity of bromodomains, leading to downregulation of oncogenes like cMYC .
Immunomodulatory Effects
In addition to anticancer activity, there is evidence suggesting that this compound may possess immunomodulatory effects, enhancing the immune response against malignancies and possibly other diseases .
Case Studies
- Antitumor Efficacy : In a study involving various cell lines, derivatives of similar structures showed significant cytotoxicity against leukemia cells, indicating potential efficacy for hematological malignancies.
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can significantly reduce tumor size when administered at specific dosages, highlighting their potential as therapeutic agents .
- Mechanistic Insights : Detailed investigations into the molecular mechanisms revealed that these compounds can act as acetyllysine mimetics, influencing gene expression patterns associated with cancer and inflammation .
Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 2-amino-4-chlorothiophenol derivatives and 1-methylpyrrolidin-2-one precursors. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid side reactions), and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield optimization may require Design of Experiments (DoE) approaches to analyze interactions between variables like stoichiometry, time, and pH .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography provides unambiguous confirmation of molecular geometry, particularly for the sulfanyl linkage and pyrrolidinone ring conformation .
- High-resolution NMR (¹H/¹³C) identifies proton environments, with deuterated DMSO as a solvent to resolve amine and aromatic signals.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for chlorine isotopic signatures.
Advanced Research Questions
Q. How can computational modeling predict regioselectivity challenges during sulfanyl group introduction?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites on the pyrrolidin-2-one ring. For example, sulfur nucleophiles preferentially attack the carbonyl-adjacent carbon due to partial positive charge localization. Molecular dynamics simulations further assess steric hindrance from the 1-methyl substituent .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). To address this:
- Compare experimental NMR with computed shifts (using software like Gaussian or ADF) under implicit solvent models.
- Perform variable-temperature NMR to detect conformational flexibility in the pyrrolidinone ring .
- Validate crystallographic data against NOESY/ROESY correlations for spatial proximity .
Q. How to design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity and thermodynamics.
- Molecular docking (AutoDock Vina) identifies plausible binding poses, guided by the compound’s sulfanyl group as a potential hydrogen-bond acceptor.
- Microbial screening assays (e.g., agar diffusion) assess antimicrobial activity, noting the 4-chlorophenyl moiety’s role in membrane penetration .
Q. What methodologies optimize continuous-flow synthesis for improved scalability and reproducibility?
- Methodological Answer : Flow chemistry enables precise control of residence time and mixing efficiency. Key steps include:
- Using microreactors to maintain laminar flow and avoid clogging from precipitated intermediates.
- Integrating inline FTIR or UV-Vis for real-time monitoring of reaction progress.
- Statistical optimization (e.g., response surface methodology) to balance throughput and purity .
Q. How to address regioselectivity challenges in multi-step syntheses involving halogenated intermediates?
- Methodological Answer :
- Protect the 2-amino group on the chlorophenyl ring with Boc or Fmoc groups to prevent undesired side reactions.
- Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–S bond formation, using ligands like XPhos to enhance reactivity .
- Monitor reaction progress via LC-MS to detect early-stage byproducts and adjust catalyst loading.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
